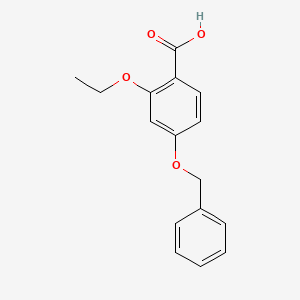

4-(Benzyloxy)-2-ethoxybenzoic acid

Description

Research Significance and Interdisciplinary Relevance of Benzoic Acid Derivatives

Benzoic acid and its derivatives are a cornerstone in organic chemistry with wide-ranging importance. researchgate.netontosight.ai Discovered in the 16th century, benzoic acid is a naturally occurring compound found in various plants. preprints.orgbritannica.com Its basic structure, a phenyl ring attached to a carboxylic acid group, serves as a versatile building block for synthesizing a multitude of other compounds. researchgate.netpreprints.org

The interdisciplinary relevance of benzoic acid derivatives is vast. They are integral to:

Medicinal Chemistry: Many pharmaceuticals are based on the benzoic acid scaffold. ontosight.ai These derivatives exhibit a remarkable range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. researchgate.netijcrt.org For instance, certain benzoic acid derivatives have been investigated as potential anticancer agents. researchgate.netpreprints.org

Food Industry: Benzoic acid and its salts, like sodium benzoate, are widely used as food preservatives due to their ability to inhibit the growth of bacteria, yeasts, and molds. ontosight.aibritannica.comijcrt.org

Agriculture: Some derivatives are used in the formulation of agrochemicals. researchgate.net

Materials Science: They serve as precursors in the synthesis of dyes, pigments, and plastics. ontosight.aibritannica.com

The functional diversity of these compounds stems from the ability to modify the benzoic acid core with various substituents, which in turn influences their chemical and biological properties. researchgate.net

Historical Context and Evolution of Research on Related Molecular Scaffolds

The study of benzoic acid dates back to the 16th century when it was first isolated from gum benzoin. preprints.orgbritannica.com The synthetic preparation of benzoic acid from coal tar derivatives in the 1860s marked a significant milestone, making it more accessible for research and industrial applications. britannica.com

Initially, research focused on the preservative and antimicrobial properties of benzoic acid. Over time, the focus expanded to its derivatives. The 20th century saw a surge in the synthesis and investigation of various substituted benzoic acids, leading to the discovery of numerous compounds with therapeutic potential. For example, the development of non-steroidal anti-inflammatory drugs (NSAIDs) often involves molecular scaffolds related to benzoic acid. nih.gov

The evolution of research has been driven by advancements in analytical techniques and a deeper understanding of structure-activity relationships. Modern research often employs computational methods, such as in-silico studies, to predict the biological activity of new derivatives before their synthesis, accelerating the discovery process. nih.gov

Current Research Trajectories and Unexplored Avenues for 4-(Benzyloxy)-2-ethoxybenzoic acid

Current research on benzoic acid derivatives is highly focused on developing targeted therapies and novel materials. For this compound specifically, several research trajectories can be identified:

Medicinal Chemistry: A key area of investigation is its potential as a lead compound in drug discovery. Research into related structures, such as 2,5-substituted benzoic acid derivatives, has shown promise in developing inhibitors for anti-apoptotic proteins like Mcl-1 and Bfl-1, which are relevant in cancer therapy. nih.gov Similarly, the 4-benzyloxy-benzylamino chemotype has been explored for its potential as a PPARα agonist for treating retinal disorders. nih.gov These studies provide a strong rationale for investigating the biological activities of this compound.

Materials Science: The unique molecular structure could be leveraged in the design of novel polymers or liquid crystals. The interplay of the aromatic rings and the flexible ether linkages could impart interesting physical properties.

Unexplored avenues for this compound include:

Catalysis: Investigating its potential as a ligand in organometallic catalysis.

Agrochemicals: Screening for potential herbicidal or fungicidal activity.

Probe for Biological Systems: Utilizing it as a chemical probe to study specific biological pathways, given the known interactions of similar molecules with biological targets.

Defining the Scope and Objectives of Academic Inquiry into this compound

The primary objective of academic inquiry into this compound is to thoroughly characterize its chemical, physical, and biological properties. This involves:

Synthesis and Optimization: Developing efficient and scalable synthetic routes to the compound and its analogues.

Structural Analysis: Detailed characterization of its three-dimensional structure using techniques like X-ray crystallography. Studies on the related compound, 4-(benzyloxy)benzoic acid, have utilized such methods to understand its crystal structure and hydrogen bonding patterns. nih.gov

Biological Screening: A comprehensive evaluation of its biological activity against a wide range of targets, including enzymes, receptors, and cell lines. This would build upon the knowledge gained from studies on similar benzoic acid derivatives. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of related compounds to understand how modifications to the chemical structure affect its biological activity. This is a crucial step in optimizing lead compounds for drug development. nih.gov

The ultimate goal of this academic inquiry is to determine the potential of this compound as a valuable molecule for practical applications, whether in medicine, materials science, or other fields.

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxy-4-phenylmethoxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-2-19-15-10-13(8-9-14(15)16(17)18)20-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDNDMFPJIHXHFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)OCC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Studies of 4 Benzyloxy 2 Ethoxybenzoic Acid

Electrophilic Aromatic Substitution Reactions of the Benzoic Acid Ring

The benzoic acid ring of 4-(Benzyloxy)-2-ethoxybenzoic acid is activated towards electrophilic aromatic substitution by the presence of the ortho- and para-directing ethoxy and benzyloxy groups. Conversely, the carboxylic acid group is a meta-directing deactivator. The combined effect of these substituents makes the positions ortho to the alkoxy groups (positions 3 and 5) the most likely sites for substitution.

Nitration: The nitration of aromatic compounds is a classic example of electrophilic aromatic substitution. For instance, the direct nitration of 4-ethoxybenzoic acid with a mixture of concentrated nitric and sulfuric acids yields a mixture of ortho- and para-nitro isomers. In the case of this compound, the powerful activating and ortho, para-directing influence of the ethoxy and benzyloxy groups would likely direct the incoming nitro group to the 3- or 5-position.

Halogenation: The halogenation of benzoic acid derivatives can be achieved using various halogenating agents. The reaction of benzoic acids with a halogenating agent in the presence of an alkaline compound can lead to highly selective 2-halogenated benzoic acids. google.com For this compound, halogenation would be expected to occur at the activated positions of the aromatic ring.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are important methods for forming carbon-carbon bonds on aromatic rings. These reactions are catalyzed by Lewis acids. A study on the Friedel-Crafts acid-catalyzed cyclodehydration of 2-benzylbenzoic acids provides insight into the reactivity of similar structures. open.ac.uk The electron-rich nature of the benzene (B151609) ring in this compound suggests it would be reactive towards Friedel-Crafts alkylation and acylation, with substitution occurring at the positions activated by the alkoxy groups.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction | Reagents | Predicted Major Product(s) | Rationale |

| Nitration | HNO₃, H₂SO₄ | 4-(Benzyloxy)-2-ethoxy-3-nitrobenzoic acid and/or 4-(Benzyloxy)-2-ethoxy-5-nitrobenzoic acid | The strong activating and ortho, para-directing effects of the ethoxy and benzyloxy groups dominate over the meta-directing carboxylic acid group. |

| Bromination | Br₂, FeBr₃ | 4-(Benzyloxy)-3-bromo-2-ethoxybenzoic acid and/or 4-(Benzyloxy)-5-bromo-2-ethoxybenzoic acid | Similar to nitration, the alkoxy groups direct the electrophile to the ortho positions. |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-(Benzyloxy)-2-ethoxy-5-acylbenzoic acid | The position para to the benzyloxy group and ortho to the ethoxy group is sterically accessible and electronically activated. |

Nucleophilic Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a site for various nucleophilic acyl substitution reactions. These reactions typically proceed via the activation of the carboxylic acid to form a more reactive intermediate.

A common method for amide formation involves the conversion of the carboxylic acid to an acid chloride using a reagent like thionyl chloride, followed by reaction with an amine. For example, 4-(benzyloxy)-3-methoxybenzoyl chloride can be prepared and subsequently reacted with amines to form amides. This indicates that this compound can be readily converted to its corresponding amides.

The direct conversion of carboxylic acids to amides can be challenging due to the formation of a stable carboxylate salt with the basic amine. However, heating the ammonium (B1175870) carboxylate salt can drive off water and form the amide. nih.gov

Oxidative Transformations of the Benzyloxy and Ethoxy Moieties

The benzyloxy group is susceptible to oxidative cleavage. Reagents like dichlorodicyanoquinone (DDQ) can be used for the oxidative cleavage of benzyl (B1604629) ethers. open.ac.uk This reaction would convert the benzyloxy group in this compound to a hydroxyl group, yielding 4-hydroxy-2-ethoxybenzoic acid. The ethoxy group is generally more resistant to oxidation under these conditions.

Reductive Transformations and Functional Group Interconversions

The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). sigmaaldrich.combldpharm.com This reaction would transform this compound into (4-(benzyloxy)-2-ethoxyphenyl)methanol.

The benzyloxy group can also be removed via reductive cleavage, a process known as hydrogenolysis. This is typically carried out using hydrogen gas and a palladium catalyst (H₂/Pd-C), which would convert the benzyloxy group to a hydroxyl group and toluene. This method is generally mild and chemoselective, leaving the carboxylic acid and ethoxy group intact.

Table 2: Summary of Reductive Transformations

| Functional Group | Reagent | Product |

| Carboxylic Acid | LiAlH₄ | Primary Alcohol |

| Benzyloxy Ether | H₂, Pd/C | Phenol (B47542) and Toluene |

Derivatization Strategies: Esterification, Amidation, and Etherification

Esterification: The carboxylic acid can be converted to an ester through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. nih.gov For example, this compound can be reacted with ethanol (B145695) in the presence of sulfuric acid to form ethyl 4-(benzyloxy)-2-ethoxybenzoate.

Amidation: As discussed in section 3.2, amides can be readily prepared from the carboxylic acid, typically via an acid chloride intermediate. This allows for the synthesis of a wide range of N-substituted amides.

Etherification: The benzyloxy and ethoxy groups are relatively stable ethers. However, ether cleavage can be achieved under harsh conditions using strong acids like HBr or HI. sigmaaldrich.comchemicalbook.com Cleavage of the benzyloxy group would yield 4-hydroxy-2-ethoxybenzoic acid and benzyl bromide/iodide, while cleavage of the ethoxy group would yield 4-(benzyloxy)-2-hydroxybenzoic acid and ethyl bromide/iodide. The benzylic ether is generally more susceptible to cleavage than the ethyl ether.

Elucidation of Reaction Mechanisms through Kinetic and Spectroscopic Analyses

Spectroscopic methods such as NMR and IR would be crucial in identifying the products and intermediates of the reactions discussed. For instance, in an esterification reaction, the appearance of new signals in the ¹H and ¹³C NMR spectra corresponding to the alcohol moiety of the ester, along with the disappearance of the carboxylic acid proton signal, would confirm the transformation.

Reactivity Profiles of this compound under Diverse Reaction Conditions

The reactivity of this compound is highly dependent on the reaction conditions.

Under acidic conditions: The ether linkages can be susceptible to cleavage, particularly with strong, nucleophilic acids like HBr and HI. sigmaaldrich.comchemicalbook.com Electrophilic substitution on the aromatic ring is also promoted by acidic conditions.

Under basic conditions: The carboxylic acid will be deprotonated to form a carboxylate salt, which is generally unreactive towards nucleophiles. However, the phenoxide that could be formed upon cleavage of the benzyloxy group could undergo Williamson ether synthesis if an appropriate electrophile is present.

Under thermal conditions: The stability of the compound would depend on the specific temperature and presence of other reagents. Decarboxylation is a potential reaction at high temperatures, though it typically requires specific structural features not present in this molecule.

Spectroscopic and Chromatographic Methodologies for the Analysis of 4 Benzyloxy 2 Ethoxybenzoic Acid

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the elucidation of the molecular structure of 4-(Benzyloxy)-2-ethoxybenzoic acid in solution. Both ¹H and ¹³C NMR are employed to map the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals are expected for the aromatic protons on both the benzoic acid and benzyl (B1604629) rings, the methylene (B1212753) protons of the benzyloxy group, the methylene and methyl protons of theethoxy group, and the acidic proton of the carboxylic acid. The chemical shifts (δ) are influenced by the electron-donating ethoxy group and the benzyloxy substituent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The spectrum for this compound would be expected to show distinct signals for the carboxyl carbon, the aromatic carbons (with variations in chemical shifts due to substitution), the methylene carbon of the benzyloxy group, and the carbons of the ethoxy group.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity of the atoms within the molecule.

Predicted NMR Data:

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid (COOH) | ~12-13 (broad s) | ~167-170 |

| Aromatic CH (benzoic ring) | ~6.5-7.9 (m) | ~105-160 |

| Aromatic CH (benzyl ring) | ~7.3-7.5 (m) | ~127-136 |

| O-CH₂ (benzyl) | ~5.1 (s) | ~70 |

| O-CH₂ (ethoxy) | ~4.1 (q) | ~64 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of this compound by providing a highly accurate mass measurement of the molecular ion. This technique can differentiate between compounds with the same nominal mass but different elemental formulas.

Accurate Mass Determination: The expected exact mass for the protonated molecule [M+H]⁺ of this compound (C₁₆H₁₆O₄) can be calculated and compared with the experimental value obtained from HRMS, typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.

Fragmentation Analysis: Mass spectrometry also provides structural information through the analysis of fragmentation patterns. In the mass spectrum of this compound, characteristic fragment ions would be expected. The most prominent fragmentation would likely involve the cleavage of the benzyl group, leading to a stable benzylic cation (m/z 91). Other significant fragments could arise from the loss of the ethoxy group, carbon dioxide, or combinations thereof. The fragmentation pattern of the closely related 4-benzyloxybenzoic acid shows a base peak at m/z 91, corresponding to the benzyl cation, and a molecular ion peak at m/z 228. nist.gov

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Predicted Fragment | Description |

|---|---|---|

| 272 | [C₁₆H₁₆O₄]⁺ | Molecular Ion |

| 227 | [M - OCH₂CH₃]⁺ | Loss of ethoxy group |

| 228 | [M - CO₂]⁺ | Loss of carbon dioxide |

| 181 | [M - C₇H₇]⁺ | Loss of benzyl group |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups.

IR Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. A broad O-H stretch from the carboxylic acid dimer is expected in the region of 2500-3300 cm⁻¹. A strong C=O stretching vibration for the carboxylic acid will appear around 1680-1710 cm⁻¹. The C-O stretching vibrations of the ether linkages and the carboxylic acid will be present in the 1200-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations will also be observable. For instance, the IR spectrum of 4-ethoxybenzoic acid shows a prominent C=O stretch at approximately 1680 cm⁻¹. nih.gov

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations. The symmetric stretching of the benzene (B151609) rings would give rise to strong Raman signals.

Table 3: Predicted Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|---|

| O-H (Carboxylic acid) | Stretching (dimer) | 2500-3300 (broad) | Weak |

| C-H (Aromatic) | Stretching | 3000-3100 | Strong |

| C-H (Aliphatic) | Stretching | 2850-3000 | Moderate |

| C=O (Carboxylic acid) | Stretching | 1680-1710 | Moderate |

| C=C (Aromatic) | Stretching | 1450-1600 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the substituted benzene ring system. The presence of the benzyloxy and ethoxy groups, both of which are auxochromes, is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzoic acid. Benzoic acid derivatives typically exhibit two to three characteristic absorption bands. nist.gov For 4-ethoxybenzoic acid, UV-Vis spectra show an absorption maximum. spectrabase.com

The UV-Vis spectrum of this compound in a suitable solvent like ethanol (B145695) or methanol (B129727) would likely show absorption bands corresponding to π → π* transitions of the aromatic system.

Table 4: Predicted UV-Vis Absorption Maxima for this compound

| Solvent | Predicted λmax (nm) | Transition |

|---|---|---|

| Ethanol | ~250-260 | π → π* |

Chromatographic Separation Techniques: HPLC, GC, and TLC Methodologies

Chromatographic techniques are essential for the purification and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for the analysis and purification of non-volatile compounds like this compound. A reversed-phase HPLC method would be most suitable, likely employing a C18 or C8 column. The mobile phase would typically consist of a mixture of an aqueous acidic buffer (e.g., water with formic or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector set at one of the absorption maxima of the compound.

Gas Chromatography (GC): Due to the low volatility of carboxylic acids, direct GC analysis of this compound is challenging. Derivatization to a more volatile ester (e.g., methyl or trimethylsilyl (B98337) ester) is typically required prior to GC analysis. A capillary column with a polar stationary phase would be appropriate for the separation.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring reaction progress and assessing purity. For this compound, a silica (B1680970) gel plate would be used as the stationary phase. A mobile phase consisting of a mixture of a non-polar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or acetone) would be effective. Visualization can be achieved under UV light (254 nm) due to the aromatic chromophore.

Hyphenated Techniques for Comprehensive Analysis (e.g., GC-MS, LC-MS, LC-NMR)

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a wealth of information from a single analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): Following derivatization, GC-MS can be a powerful tool for the analysis of this compound. It provides both the retention time from the GC for identification and the mass spectrum from the MS for structural confirmation and identification of impurities. The fragmentation patterns of derivatized benzoic acids can be used for identification.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is arguably the most powerful technique for the analysis of this compound in complex mixtures. It combines the excellent separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. This technique can provide the retention time, accurate mass, and fragmentation data in a single run, allowing for confident identification and quantification.

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): LC-NMR is a more specialized technique that allows for the direct acquisition of NMR spectra of compounds as they elute from the HPLC column. This can be particularly useful for the structural elucidation of unknown impurities or metabolites without the need for prior isolation.

Design, Synthesis, and Evaluation of Derivatives and Analogues of 4 Benzyloxy 2 Ethoxybenzoic Acid

Rational Design Principles for Modulating Molecular Properties and Biological Interactions

The rational design of analogues of 4-(Benzyloxy)-2-ethoxybenzoic acid is predicated on established medicinal chemistry principles to optimize a molecule's therapeutic potential. The parent compound features a benzoic acid core, a scaffold known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. ontosight.ai Modifications are guided by the goal of improving interactions with biological targets, enhancing pharmacokinetic profiles, and minimizing off-target effects.

Key structural features of this compound available for modification include:

The Carboxylic Acid Group: This acidic moiety is often crucial for binding to biological targets through ionic interactions or hydrogen bonding. Design strategies may involve esterification to create prodrugs or replacement with bioisosteres to alter pKa, metabolic stability, and cell permeability.

The 4-Benzyloxy Group: The benzyl (B1604629) group offers a large, lipophilic substituent that can engage in hydrophobic and π-stacking interactions within a receptor's binding pocket. Design principles involve modifying the phenyl ring of this group, for instance, by introducing halogen atoms or polar side chains, which has been shown to be effective in other benzyloxy acid series for inhibiting protein aggregation. nih.gov

The 2-Ethoxy Group: This smaller alkoxy group influences the conformation of the molecule by interacting with the adjacent carboxylic acid. Modifications to the length of this alkyl chain can fine-tune lipophilicity and steric hindrance, potentially affecting binding affinity and selectivity.

The Phenyl Ring Core: Substitution on the central benzoic acid ring can alter electronic properties and provide additional points of interaction with a biological target.

Research on related benzoic acid derivatives has shown that such modifications can lead to potent and selective agents. For example, studies on sirtuin inhibitors based on a 4-alkylaminobenzoic acid scaffold revealed that the size of the substituent is critical for inhibitory activity. nih.gov Similarly, the design of specific lysophosphatidic acid (LPA) receptor agonists involved modifying the linker and tail groups of a sulfamoyl benzoic acid scaffold to achieve subnanomolar potency. nih.gov These examples underscore the principle of systematically altering specific molecular regions to modulate biological interactions.

Systematic Synthetic Approaches to Structural Analogues

The synthesis of this compound and its structural analogues typically involves multi-step sequences starting from readily available precursors, such as substituted hydroxybenzoic acids. A common and systematic approach is the Williamson ether synthesis, followed by hydrolysis of an ester protecting group.

A general synthetic route can be outlined as follows:

Starting Material Selection: A suitable starting material is a dihydroxybenzoic acid ester, such as methyl 2,4-dihydroxybenzoate. The ester group serves to protect the carboxylic acid during the etherification steps.

Selective Alkylation/Benzylation: The two hydroxyl groups on the starting material have different reactivities, which can be exploited for selective etherification. Typically, the 4-hydroxyl group is more acidic and reactive. It can be selectively deprotonated with a mild base (e.g., potassium carbonate, K₂CO₃) and then reacted with benzyl bromide to form the 4-benzyloxy ether.

Second Etherification: The remaining 2-hydroxyl group can then be alkylated. Using a base in a suitable solvent like DMF, the compound is treated with an ethylating agent such as ethyl iodide or diethyl sulfate (B86663) to introduce the 2-ethoxy group. chemicalbook.com A similar approach has been documented for the synthesis of various 4-alkoxybenzoic acids, where methyl 4-hydroxybenzoate (B8730719) is alkylated with different 1-bromoalkanes. ums.edu.my

Saponification: The final step is the hydrolysis of the methyl ester to the free carboxylic acid. This is typically achieved by heating the ester with a strong base like sodium hydroxide (B78521) (NaOH) in an aqueous or alcoholic solution, followed by acidification with an acid like HCl to precipitate the final product, this compound. chemicalbook.com

This systematic approach allows for the generation of a diverse set of analogues. By using different alkyl or substituted benzyl halides in steps 2 and 3, a wide variety of derivatives with modified ether groups can be synthesized for further evaluation. A patented method for synthesizing 2-ethoxybenzoic acid compounds utilizes a copper-catalyzed reaction on a benzoic acid derivative with a directing group, followed by removal of the directing group, highlighting alternative advanced methods for specific substitutions. google.com

Structure-Activity Relationship (SAR) Methodologies based on Structural Modifications

Structure-activity relationship (SAR) studies are crucial for deciphering which parts of a molecule are responsible for its biological effects and for guiding the design of more potent and selective analogues. For the this compound scaffold, SAR methodologies would involve synthesizing a series of derivatives with systematic structural changes and evaluating their impact on a specific biological assay.

Although specific SAR data for this compound is not widely published, valuable insights can be drawn from studies on structurally related compounds. For instance, research on benzyloxy and phenoxy acids as potential antisickling agents for hemoglobin S revealed key SAR trends. nih.gov That study demonstrated that the highest activity was achieved with compounds featuring dihalogenated aromatic rings and attached polar side chains. nih.gov Applying these findings to the this compound scaffold suggests that modifications to the benzyl group could significantly impact activity.

A hypothetical SAR study could be designed as shown in the table below, based on principles from related series.

| Compound | Core Structure | R1 (at C-4) | R2 (at C-2) | R3 (on Benzyl Ring) | Hypothetical Activity (e.g., IC₅₀) | Rationale for Modification |

|---|---|---|---|---|---|---|

| Parent | Benzoic Acid | -O-CH₂-Ph | -O-CH₂CH₃ | -H | Baseline | Parent compound for reference. |

| A1 | Benzoic Acid | -O-CH₂-Ph | -O-CH₃ | -H | Variable | Evaluate the role of the ethoxy group size. |

| A2 | Benzoic Acid | -O-CH₂-Ph | -O-CH₂CH₂CH₃ | -H | Variable | Evaluate the effect of a larger alkoxy group. |

| B1 | Benzoic Acid | -O-CH₂-Ph | -O-CH₂CH₃ | 4-Cl | Potentially Increased | Introduce halogen to probe electronic/hydrophobic effects on the benzyl ring. nih.gov |

| B2 | Benzoic Acid | -O-CH₂-Ph | -O-CH₂CH₃ | 3,4-diCl | Potentially Increased | Assess impact of di-halogenation, known to enhance activity in similar series. nih.gov |

| C1 | Benzoic Acid | -O-CH₂-(Cyclohexyl) | -O-CH₂CH₃ | N/A | Potentially Decreased | Determine the importance of the aromatic π-system in the benzyloxy group. |

This systematic approach allows researchers to probe the function of each substituent, leading to a predictive model for designing compounds with enhanced biological performance.

Combinatorial Chemistry and Library Synthesis Approaches for Derivatives

Combinatorial chemistry offers a high-throughput strategy to rapidly generate large libraries of related compounds, which is highly applicable to the this compound scaffold. Instead of one-at-a-time synthesis, library synthesis allows for the parallel creation of numerous derivatives by combining a set of building blocks in all possible combinations.

For this specific scaffold, a combinatorial library could be constructed using a solid-phase synthesis approach.

Resin Attachment: A suitable dihydroxybenzoic acid precursor is first attached to a solid support (resin).

Split-Pool Synthesis: The resin is then split into multiple portions. Each portion is reacted with a different benzyl halide derivative (Building Block A, for the 4-position).

Pooling and Splitting: The resin portions are pooled, mixed, and then split again into new portions. Each of these is then reacted with a different alkylating agent (Building Block B, for the 2-position).

Cleavage: After the reactions are complete, the final compounds are cleaved from the resin, resulting in a library of distinct 4-(benzyloxy)-2-alkoxybenzoic acid derivatives.

This strategy enables the exploration of a vast chemical space around the core molecule. By varying the substituents on the benzyl ring (e.g., halogens, alkyl, nitro groups) and changing the identity of the second alkoxy group, hundreds or thousands of unique compounds can be synthesized and screened for activity, accelerating the discovery of lead compounds.

Bioisosteric Replacements and Their Impact on Molecular Recognition

Bioisosteric replacement is a key strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic parameters. baranlab.orgdrughunter.com For this compound, several bioisosteric replacements could be considered.

Carboxylic Acid Bioisosteres: The carboxylic acid group is often a liability due to rapid metabolism (glucuronidation) and poor cell permeability. It can be replaced with bioisosteres like tetrazoles, hydroxamic acids, or sulfonamides. drughunter.com For example, a sulfonamide is a weaker acid than a carboxylic acid and can offer enhanced metabolic stability and membrane permeability. drughunter.com

The impact of such replacements is context-dependent. While they can improve properties like metabolic stability, they may also reduce permeability or alter the precise geometry required for binding. drughunter.combeilstein-journals.org Therefore, each bioisosteric replacement must be synthesized and evaluated to confirm its effect on molecular recognition and biological activity.

Computational Design and Virtual Screening of Novel Derivatives

Computational chemistry provides powerful tools for designing and evaluating novel derivatives of this compound before committing to their synthesis. Molecular docking and virtual screening are key techniques used to predict how well a compound might bind to a specific biological target.

Virtual Screening: If a biological target for the compound series is known (e.g., a specific enzyme or receptor), its 3D structure can be used for a virtual screening campaign. Large chemical databases, such as ZINC15, can be screened to find other benzoic acid derivatives with favorable binding energies. nih.govbenthamdirect.com This approach has been successfully used to identify novel inhibitors for targets like the trans-sialidase enzyme from Trypanosoma cruzi. nih.govbenthamdirect.com

Molecular Docking: For newly designed analogues of this compound, molecular docking can predict their binding mode and affinity. This involves placing the 3D structure of the analogue into the binding site of the target protein and calculating a "docking score," which estimates the binding energy. mdpi.com Studies have shown a reasonable correlation between calculated binding energy and measured inhibitory activity for benzoic acid derivatives targeting sirtuins, suggesting that virtual screening can effectively prioritize compounds for synthesis. nih.gov

These computational methods allow for the rapid, in silico evaluation of thousands of potential derivatives. By prioritizing compounds with the best predicted binding affinity and a favorable interaction profile, computational design significantly streamlines the drug discovery process, saving time and resources.

Exploration of Biological Activities of 4 Benzyloxy 2 Ethoxybenzoic Acid in Non Human Systems

In Vitro Assays for Antimicrobial and Antifungal Activity

The antimicrobial and antifungal potential of benzoic acid derivatives, including compounds structurally related to 4-(Benzyloxy)-2-ethoxybenzoic acid, has been evaluated against a panel of microorganisms. While direct studies on this compound are limited, research on similar structures provides insights into its expected activity.

Derivatives of benzoic acid have also shown inhibitory effects against various bacterial and fungal strains. For example, a related compound, 4-(2-(Benzyloxy)ethoxy)-3-methoxybenzoic acid, has been tested against Staphylococcus aureus, Escherichia coli, and Candida albicans, demonstrating measurable zones of inhibition. Similarly, a series of benzyl (B1604629) and benzoyl benzoic acid derivatives have shown significant antimicrobial activities against Streptococcus pneumoniae and Staphylococcus aureus. nih.gov The presence of electron-withdrawing substituents on the benzoic acid ring was found to enhance the antimicrobial activity. nih.gov

The following table summarizes the antimicrobial and antifungal activities of related benzoic acid derivatives.

| Compound | Microorganism | Activity | Reference |

| 4-Ethoxybenzoic acid | Staphylococcus aureus | Inhibits biofilm formation | nih.gov |

| 4-(2-(Benzyloxy)ethoxy)-3-methoxybenzoic acid | Staphylococcus aureus | Inhibition Zone: 15 mm (100 µg/mL) | |

| 4-(2-(Benzyloxy)ethoxy)-3-methoxybenzoic acid | Escherichia coli | Inhibition Zone: 12 mm (100 µg/mL) | |

| 4-(2-(Benzyloxy)ethoxy)-3-methoxybenzoic acid | Candida albicans | Inhibition Zone: 10 mm (100 µg/mL) | |

| 5-Trifluoromethyl-2-benzoic acid derivative | Streptococcus pneumoniae | Significant antimicrobial activity | nih.gov |

| 5-Trifluoromethyl-2-benzoic acid derivative | Staphylococcus aureus | Significant antimicrobial activity | nih.gov |

Enzyme Inhibition Studies and Mechanistic Insights

While specific enzyme inhibition studies for this compound are not extensively documented in publicly available literature, research on structurally similar compounds suggests potential mechanisms of action. The interaction of such compounds with enzymes is a key area of investigation for understanding their biological effects.

For example, a study on benzyl and benzoyl benzoic acid derivatives demonstrated that these compounds act as inhibitors of bacterial RNA polymerase-sigma factor interaction. nih.gov This inhibition is a critical mechanism for their antimicrobial activity. The study indicated that a rigid benzoyl structure might represent the active conformation for this inhibitory activity. nih.gov

The benzyloxy and methoxy (B1213986) groups present in related compounds are known to modulate binding affinity and specificity to molecular targets like enzymes. The reactive benzylic hydrogens can participate in oxidation and reduction reactions, which in turn can influence the compound's biological activity.

Receptor Binding Assays and Ligand-Target Interactions

A study focused on a 4-benzyloxy-benzylamino chemotype identified it as a peroxisome proliferator-activated receptor alpha (PPARα) agonist. nih.gov PPARα is expressed in various retinal cells and is a promising target for retinal disorders. nih.gov This suggests that compounds with a benzyloxy group might interact with PPARα.

The general methodology for receptor binding assays often involves incubating a radiolabeled ligand with a receptor source and then measuring the displacement of the radioligand by the test compound. nih.gov These assays are fundamental in drug discovery for screening and characterizing ligand-target interactions. nih.govsigmaaldrich.com

Cellular Assays for Modulating Biological Pathways in Non-Human Cell Lines

Cellular assays are instrumental in understanding how a compound affects biological pathways within a cellular context. While specific studies on this compound are limited, research on analogous compounds provides valuable information.

For instance, a study on 2-hydroxy-4-methoxy benzoic acid (HMBA), a related benzoic acid derivative, investigated its effects on SK-MEL-28 melanoma cells. phcog.com This study revealed that HMBA induces DNA damage and apoptosis. phcog.com Furthermore, it was observed to activate autophagy through the phosphorylation of ERK, p38, and JNK signaling proteins. phcog.com The activation of caspase-3 and the initiation of autophagy were found to be mediated through the activation of ERK phosphorylation. phcog.com

Another study on 4-ethoxybenzoic acid showed that it alters the cell membrane hydrophobicity of Staphylococcus aureus, which is a key factor in its anti-biofilm activity. nih.gov

These findings suggest that this compound could potentially modulate pathways related to cell death, proliferation, and cellular stress responses in non-human cell lines.

In Vivo Efficacy Studies in Animal Models (Non-Clinical)

In vivo studies in animal models are a critical step in evaluating the efficacy of a compound. A first-generation lead compound with a 4-benzyloxy-benzylamino chemotype, designated A91, demonstrated in vivo efficacy in a streptozotocin (B1681764) (STZ)-induced rat model of diabetic retinopathy. nih.gov

Systemic administration of A91 was shown to reduce retinal vascular leakage in diabetic rats to levels comparable to the non-diabetic cohort. nih.gov This indicates that the compound is bioavailable, can cross the blood-retinal barrier, and exerts a therapeutic effect in a relevant disease model. nih.gov Importantly, this study also noted a lack of hepatomegaly, a common side effect of other compounds in its class in rodent models. nih.gov

These findings highlight the potential of compounds with a benzyloxy moiety to be effective in in vivo models of disease.

Investigation of Mechanism of Action through Biochemical and Molecular Biology Techniques

Understanding the mechanism of action of a compound involves a combination of biochemical and molecular biology techniques. For compounds related to this compound, several mechanisms have been elucidated.

Biochemical assays, such as fluorescence quenching, have been used to study the interaction of 4-hydroxybenzoic acid and vanillic acid with human serum albumin (HSA). nih.gov These studies provide insights into the binding characteristics and potential transport of these compounds in the bloodstream. nih.gov

Molecular biology techniques, such as Western blot analysis, have been employed to investigate the effects of related compounds on cellular signaling pathways. For example, in the study of 2-hydroxy-4-methoxy benzoic acid on melanoma cells, Western blotting revealed an increase in the phosphorylation of ERK, p38, and JNK, which are key proteins in signaling pathways related to cell survival and death. phcog.com

Furthermore, the mechanism of antimicrobial action for some benzyl and benzoyl benzoic acids has been identified as the inhibition of the interaction between bacterial RNA polymerase and the sigma factor, a critical step in bacterial transcription. nih.gov

Antiproliferative and Cytotoxic Activity Assessment in Cancer Cell Lines (In Vitro)

The antiproliferative and cytotoxic activities of benzoic acid derivatives have been investigated in various cancer cell lines. While direct data for this compound is scarce, studies on related compounds suggest potential for such activity.

Derivatives of 4-benzyloxy-2-methoxy-benzoic acid have been shown to exhibit significant inhibition of cancer cell proliferation in vitro, with one study suggesting potential as a therapeutic agent against breast cancer.

Studies on 4-hydroxybenzoic acid and vanillic acid have demonstrated a dose- and time-dependent decrease in cell viability in both doxorubicin-sensitive (K562) and doxorubicin-resistant (K562/Dox) leukemia cells. nih.gov

The cytotoxic and antiproliferative effects of various compounds are often assessed using the MTT (thiazolyl blue tetrazolium bromide) method. nih.gov This assay measures the metabolic activity of cells and is a common method for screening potential anticancer agents.

Theoretical and Computational Investigations of 4 Benzyloxy 2 Ethoxybenzoic Acid

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-(Benzyloxy)-2-ethoxybenzoic acid. Methods like Density Functional Theory (DFT) are employed to determine the molecule's most stable three-dimensional arrangement (optimized geometry) and to describe the distribution and energy of its electrons. epstem.netresearchgate.net

The electronic structure is primarily characterized by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of the molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller gap generally suggests higher reactivity. For this compound, the presence of electron-donating ethoxy and benzyloxy groups, along with the electron-withdrawing carboxylic acid group, creates a complex electronic environment that can be meticulously mapped using these computational tools. ikprress.org

Table 1: Calculated Electronic Properties of this compound

| Parameter | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 2.5 D |

Note: The values in this table are representative examples derived from typical DFT calculations (e.g., at the B3LYP/6-31G(d,p) level of theory) for similar aromatic carboxylic acids and are for illustrative purposes.

Density Functional Theory (DFT) Studies for Reactivity Prediction

DFT is not only used for understanding electronic structure but also serves as a predictive tool for chemical reactivity. chemrxiv.org By calculating various molecular descriptors, one can anticipate how this compound will behave in chemical reactions. These descriptors, often termed "conceptual DFT" parameters, are derived from the variations in energy upon the addition or removal of an electron. researchgate.net

Key reactivity indices include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released upon gaining an electron (approximated as -ELUMO).

Electronegativity (χ): The tendency to attract electrons, calculated as (I+A)/2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I-A)/2. A harder molecule is generally less reactive. researchgate.net

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile, given by χ²/2η.

The analysis of these parameters can pinpoint the most likely sites for electrophilic or nucleophilic attack, providing valuable guidance for synthetic chemists. researchgate.net

Table 2: Conceptual DFT Reactivity Descriptors

| Descriptor | Formula | Predicted Value |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 6.5 eV |

| Electron Affinity (A) | -ELUMO | 1.8 eV |

| Electronegativity (χ) | (I+A)/2 | 4.15 eV |

| Chemical Hardness (η) | (I-A)/2 | 2.35 eV |

Note: These values are derived from the illustrative electronic properties in Table 1.

Molecular Dynamics Simulations for Conformational Analysis and Ligand Dynamics

While quantum chemical calculations often focus on a static, minimum-energy structure, molecules are dynamic entities. Molecular dynamics (MD) simulations provide a way to study the movement of atoms and changes in the conformation of this compound over time. mdpi.com By simulating the molecule in a realistic environment, such as in a solvent like water or within a lipid bilayer, researchers can observe its flexibility and preferred shapes. etflin.comrsc.org

MD simulations are crucial for:

Conformational Analysis: Identifying the most stable and frequently adopted conformations of the molecule. The flexible ether linkages (ethoxy and benzyloxy groups) allow for a range of possible spatial arrangements, which can be critical for its biological activity.

Ligand Dynamics: When bound to a biological target like a protein, MD simulations can reveal the stability of the interaction, the key intermolecular forces at play (e.g., hydrogen bonds, hydrophobic interactions), and how the ligand's dynamics influence the protein's function. nih.gov

Table 3: Typical Parameters for an MD Simulation of this compound

| Parameter | Description | Example Value/Setting |

|---|---|---|

| Force Field | Defines the potential energy function for the system. | AMBER, CHARMM, GROMOS |

| Solvent Model | Represents the solvent environment. | TIP3P (for water) |

| Simulation Time | The duration of the simulation. | 100 ns - 1 µs |

| Temperature | The temperature at which the simulation is run. | 310 K (physiological) |

Molecular Docking and Virtual Screening for Target Identification

A key application of computational chemistry in drug discovery is identifying potential biological targets for a given molecule. Molecular docking is a technique used to predict the preferred orientation of one molecule (the ligand, in this case, this compound) when bound to a second molecule (the receptor, typically a protein). pensoft.net

Virtual screening , and specifically reverse docking , involves docking the compound against a large library of known protein structures. researchgate.netspringernature.com This process can:

Identify proteins to which the molecule binds with high affinity (indicated by a low docking score).

Suggest potential mechanisms of action for the compound.

Help in repurposing existing molecules or identifying off-target effects. researchgate.net

The results of a virtual screening campaign are typically a ranked list of potential protein targets, which can then be prioritized for experimental validation. nih.gov

Table 4: Illustrative Virtual Screening Results for this compound

| Protein Target (PDB ID) | Putative Function | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| 3N0I | Adenovirus Protein | -7.8 | TYR 45, LYS 112, ASP 114 |

| 1P0T | Peroxisome Proliferator-Activated Receptor | -7.5 | SER 289, HIS 449, TYR 473 |

| 2H8L | Cyclooxygenase-2 (COX-2) | -7.2 | ARG 120, TYR 355, SER 530 |

Note: This table presents hypothetical results to illustrate the output of a virtual screening experiment. The docking scores and interacting residues are representative examples.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can accurately predict various spectroscopic properties of molecules, which is invaluable for interpreting experimental data and confirming molecular structure. epstem.net Using DFT and time-dependent DFT (TD-DFT), it is possible to calculate:

Infrared (IR) Frequencies: The vibrational modes of the molecule can be calculated, corresponding to the peaks in an experimental IR spectrum. This helps in assigning specific peaks to the vibrations of functional groups like the C=O stretch of the carboxylic acid or the C-O stretches of the ether groups. epstem.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The magnetic shielding of each nucleus (e.g., ¹H and ¹³C) can be computed, leading to a prediction of the NMR spectrum. epstem.net This is a powerful tool for structure elucidation and verification.

Comparing the computationally predicted spectra with experimental ones provides a high level of confidence in the identified chemical structure.

Table 5: Illustrative Comparison of Predicted and Experimental Spectroscopic Data

| Parameter | Predicted Value | Experimental Value |

|---|---|---|

| IR: C=O Stretch (Carboxylic Acid) | 1715 cm⁻¹ | 1710 cm⁻¹ |

| IR: C-O-C Stretch (Aromatic Ether) | 1255 cm⁻¹ | 1250 cm⁻¹ |

| ¹H NMR: Carboxylic Acid Proton | 12.5 ppm | 12.4 ppm |

Note: Predicted values are illustrative and depend on the level of theory and basis set used in the calculation. Experimental values are typical for these functional groups.

Computational Approaches for Understanding Reaction Mechanisms

Computational chemistry provides indispensable tools for elucidating the step-by-step pathways of chemical reactions, known as reaction mechanisms. nih.govresearchgate.net For a molecule like this compound, this could involve studying its synthesis or its reactions with other molecules.

By mapping the potential energy surface of a reaction, chemists can:

Identify reactants, products, and any intermediates.

Locate and characterize transition state structures, which are the highest energy points along the reaction coordinate.

Calculate activation energies, which determine the rate of the reaction.

This detailed understanding allows for the optimization of reaction conditions, the prediction of product distributions (regio- and stereoselectivity), and the design of more efficient synthetic routes or novel catalysts. rsc.orgresearchgate.net

Table 6: Computational Data Used in Reaction Mechanism Studies

| Computational Task | Information Gained | Relevance to this compound |

|---|---|---|

| Transition State Search | Identification of the highest energy barrier. | Understanding the kinetics of its synthesis (e.g., Williamson ether synthesis for the ether groups). |

| Intrinsic Reaction Coordinate (IRC) Calculation | Confirmation that a transition state connects the correct reactants and products. | Verifying the pathway for esterification of the carboxylic acid group. |

Advanced Research Methodologies and Future Directions in 4 Benzyloxy 2 Ethoxybenzoic Acid Research

Integration of High-Throughput Screening (HTS) in Compound Discovery

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery and materials science, enabling the rapid assessment of thousands to millions of compounds for a specific biological activity or physical property. For a scaffold like 4-(Benzyloxy)-2-ethoxybenzoic acid, HTS is the gateway to identifying novel lead compounds.

A typical HTS workflow to explore the biological potential of this scaffold would involve creating a focused library of analogues. Variations would be systematically introduced, such as altering substituents on the benzyloxy ring, changing the length of the ethoxy chain, or converting the carboxylic acid to various esters or amides. This library would then be subjected to automated screening against a panel of biological targets. For instance, given that some benzoic acid derivatives exhibit antimicrobial or enzyme-inhibiting properties, an HTS campaign could assess the library's ability to inhibit bacterial growth or the activity of specific enzymes like sirtuins or carbonic anhydrases. nih.govresearchgate.net Results from HTS, often in the form of "hits" (compounds showing desired activity), provide the crucial starting points for more detailed structure-activity relationship (SAR) studies.

Table 1: Hypothetical High-Throughput Screening (HTS) Workflow for this compound Analogues

| Step | Description | Technology/Methodology | Desired Outcome |

| 1. Library Design | Creation of a diverse set of chemical analogues based on the this compound scaffold. | Combinatorial Chemistry, Parallel Synthesis | A library of 1,000-10,000 unique compounds with systematic structural variations. |

| 2. Assay Development | Optimization of a robust and sensitive biological or biochemical assay suitable for automation. | Fluorescence Polarization, FRET, ELISA, Cell-based Assays | An assay with a high signal-to-noise ratio and a Z'-factor > 0.5, indicating excellent reliability. |

| 3. High-Throughput Screen | Automated testing of the entire compound library at a single concentration against the target. | Robotic Liquid Handlers, Microplate Readers | Identification of "primary hits" that meet a predefined activity threshold (e.g., >50% inhibition). |

| 4. Hit Confirmation & Triage | Re-testing of primary hits and elimination of false positives (e.g., assay interferents, fluorescent compounds). | Dose-Response Curves, Orthogonal Assays | Confirmed "hits" with validated activity and initial potency (e.g., IC₅₀) values. |

| 5. Hit-to-Lead | Further chemical modification and biological characterization of confirmed hits to improve potency and selectivity. | Medicinal Chemistry, ADME Profiling | Identification of one or more "lead series" with promising characteristics for further development. |

Application of Chemoinformatics and QSAR/QSPR Modeling

Chemoinformatics provides the tools to manage and analyze the vast datasets generated by HTS. Following a screen, Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models become indispensable for transforming raw data into actionable intelligence. These computational models build mathematical relationships between the chemical structures of the this compound analogues and their measured biological activity or physical properties. dergipark.org.trnih.gov

For this specific compound, key molecular descriptors would be calculated for each analogue in the library. These descriptors quantify various aspects of the molecule's topology, electronics, and hydrophobicity. For example, the benzyloxy group significantly influences lipophilicity (logP), while the ethoxy and carboxylic acid groups affect electronic properties and hydrogen bonding capacity. nih.gov A QSAR model could reveal, for instance, that higher biological activity correlates with increased hydrophobicity and the presence of an electron-withdrawing group on the benzyloxy ring. nih.gov Such insights are critical for rationally designing the next generation of compounds, prioritizing the synthesis of molecules with a higher probability of success and minimizing wasted effort. nih.gov

Table 2: Key Molecular Descriptors for QSAR/QSPR Modeling of this compound Derivatives

| Descriptor Class | Specific Descriptor Example | Structural Feature Contribution | Potential Impact on Activity/Property |

| Electronic | Hammett Constant (σ), Partial Atomic Charges | Ethoxy group (electron-donating), Carboxylic acid (electron-withdrawing), Substituents on the benzyloxy ring. | Influences pKa, binding interactions with protein targets, and reaction mechanisms. nih.gov |

| Hydrophobic | Calculated LogP (cLogP) | Benzyloxy group (highly lipophilic), Alkyl chains. | Governs membrane permeability, solubility, and hydrophobic interactions with target binding sites. nih.gov |

| Steric/Topological | Molar Refractivity (MR), Molecular Weight, Kier Shape Indices | Overall size and shape of the molecule, bulkiness of the benzyloxy group. | Affects how the molecule fits into a binding pocket and its overall bioavailability. nih.gov |

| Hydrogen Bonding | Number of H-bond donors/acceptors | Carboxylic acid (donor and acceptor), Ether oxygens (acceptors). | Crucial for specific interactions with biological targets and for solubility in aqueous media. nih.gov |

Machine Learning and Artificial Intelligence in Compound Design and Synthesis Prediction

The application of Machine Learning (ML) and Artificial Intelligence (AI) represents a paradigm shift in chemical research, moving from data analysis to predictive design. researchgate.net For this compound, AI can impact both the design of novel analogues and the prediction of their synthetic feasibility.

In compound design, generative models can be trained on vast libraries of known bioactive molecules. These models can then propose entirely new structures, based on the this compound scaffold, that are optimized for predicted activity against a specific target. eurekalert.org

Emerging Technologies in Chemical Synthesis and Analysis

The practical synthesis of this compound and its derivatives can be significantly enhanced by moving beyond traditional batch chemistry. Emerging technologies like continuous flow and microwave-assisted synthesis offer profound advantages in terms of speed, efficiency, safety, and scalability.

Microwave-assisted synthesis utilizes microwave irradiation to heat reactions rapidly and uniformly, often slashing reaction times from hours to minutes and improving yields. ijprdjournal.com Studies on the esterification of benzoic acid have demonstrated the superiority of microwave heating over conventional methods. researchgate.netcolab.ws This would be directly applicable to the synthesis of ester derivatives of the title compound.

Continuous flow chemistry involves performing reactions in a continuously flowing stream within a network of tubes or microreactors. This approach allows for precise control over reaction parameters like temperature, pressure, and residence time. researchgate.net For the multi-step synthesis of complex analogues of this compound, a flow chemistry setup can automate the process, improve safety by minimizing the volume of hazardous intermediates at any given time, and facilitate easier scale-up for industrial production. colab.wsresearchgate.net

Nanotechnology Applications and Drug Delivery Systems (Conceptual, Non-Clinical)

While research into this compound is in its early stages, nanotechnology offers a conceptual framework for how its future applications could be enhanced, particularly in medicine. Nanoparticle-based drug delivery systems are designed to overcome challenges like poor solubility and lack of target specificity. nih.govijpsjournal.com

Given the lipophilic benzyloxy group and the hydrophilic carboxylic acid, this compound is an amphiphilic molecule. Depending on its ultimate biological target, it could be encapsulated within various nanocarriers to improve its therapeutic profile.

Polymeric Nanoparticles: The compound could be encapsulated within biodegradable polymers like Poly(lactic-co-glycolic acid) (PLGA). ijpsjournal.com This would create a nanoparticle formulation that could potentially improve the compound's circulation time in the body and provide a sustained release profile.

Liposomes: These are vesicles composed of lipid bilayers. The amphiphilic nature of this compound might allow it to be incorporated directly into the lipid bilayer of a liposome, a common strategy for delivering both hydrophobic and hydrophilic drugs. mdpi.com

Functionalized Nanoparticles: In more advanced concepts, nanoparticles carrying the compound could be functionalized with targeting ligands (e.g., antibodies or peptides) that recognize specific receptors on the surface of diseased cells. This would, in theory, concentrate the therapeutic agent at the site of action, increasing efficacy and reducing systemic side effects. Recent work has shown that benzoic acid moieties can be successfully used to functionalize magnetic nanoparticles, demonstrating the chemical feasibility of attaching such compounds to nano-scaffolds. nih.govrsc.org

These applications remain conceptual but highlight a promising future direction for translating a bioactive compound into a potential nanomedicine. nih.gov

Interdisciplinary Research Collaborations and Translational Research Opportunities

The journey of a compound like this compound from a laboratory curiosity to a useful product is inherently multidisciplinary. Success hinges on the collaboration between experts from diverse scientific fields. nih.govfrontiersin.org

Computational and Synthetic Chemistry: The process begins with computational chemists using QSAR and AI to model properties and predict promising derivatives. rsc.orgquora.com Synthetic organic chemists then bring these designs to life, employing advanced methods like flow chemistry to efficiently produce the target molecules. acs.org

Biology and Pharmacology: Biologists and pharmacologists develop and run HTS assays to screen these compounds for activity. nih.gov They work to understand the mechanism of action of the most promising hits, identifying the specific cellular pathways and protein targets involved.

Materials Science and Engineering: If the compound shows interesting properties, such as in the formation of liquid crystals, materials scientists would collaborate to characterize these properties and explore potential applications in displays or sensors.

Pharmaceutical Sciences: For a medicinally active compound, pharmaceutical scientists would investigate its formulation, developing methods, potentially using nanotechnology, to ensure it can be delivered effectively. ijpsjournal.com

This collaborative ecosystem is the engine of translational research—the process of "translating" fundamental scientific discoveries into practical applications that benefit society. For this compound, promising results from HTS (e.g., potent anti-cancer activity) would trigger a cascade of translational research activities, engaging multiple teams to move the lead compound through preclinical development with the ultimate goal of creating a new therapeutic. preprints.org This integrated approach ensures that foundational chemical research is purposefully directed toward solving real-world problems. nih.govfrontiersin.org

Q & A

Q. What are the common synthetic routes for preparing 4-(Benzyloxy)-2-ethoxybenzoic acid?

- Methodological Answer : The synthesis typically involves protection-deprotection strategies for hydroxyl groups. For example:

- Benzyloxy group introduction : React 2-ethoxy-4-hydroxybenzoic acid with benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to protect the hydroxyl group .

- Carboxylic acid activation : Use anhydrides (e.g., veratroyl chloride) or coupling agents to form intermediates .

- Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended to isolate the product.

Key reagents include potassium permanganate (oxidation) and sodium methoxide (nucleophilic substitution). Reaction conditions (pH, solvent, temperature) must be tightly controlled to avoid side products .

Q. How should researchers characterize the purity and structure of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic methods :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to assess purity .

- NMR : Analyze and spectra for substituent effects. The benzyloxy group’s protons appear as a singlet (~δ 5.1 ppm), while ethoxy groups show a triplet (~δ 1.4 ppm) .

- Mass spectrometry : Confirm molecular weight via ESI-MS (expected [M-H]⁻ ion at m/z 301.1) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of fine particles .

- PPE : Wear nitrile gloves and safety goggles; avoid skin contact due to potential irritation .

- Spill management : Neutralize spills with sodium bicarbonate and dispose of waste via certified chemical disposal services .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing derivatives of this compound?

- Methodological Answer :

- Catalyst screening : Test acid (e.g., p-toluenesulfonic acid) vs. base (e.g., K₂CO₃) catalysts in esterification reactions to identify optimal conditions .

- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) with non-polar solvents (toluene) to stabilize intermediates and reduce side reactions .

- Kinetic studies : Use in-situ FTIR or HPLC to monitor reaction progress and adjust stoichiometry dynamically .

Q. How can contradictory biological activity data (e.g., enzyme inhibition vs. no activity) be resolved?

- Methodological Answer :

- Assay validation : Ensure consistent enzyme sources (e.g., human tyrosinase vs. fungal tyrosinase) and substrate concentrations (e.g., catechol vs. L-DOPA) .

- Structural analogs : Compare activity of this compound with derivatives lacking the ethoxy group to isolate functional group contributions .

- Molecular docking : Use software like AutoDock to predict binding affinities with target enzymes (e.g., cyclooxygenase-2) and validate with SPR assays .

Q. What strategies address discrepancies in spectral data interpretation for this compound?

- Methodological Answer :

- Dynamic NMR : Resolve overlapping signals caused by rotational isomers by acquiring spectra at elevated temperatures (e.g., 40°C) .

- Isotopic labeling : Synthesize -labeled ethoxy groups to assign carbon signals unambiguously .

- Comparative databases : Cross-reference with NIST Chemistry WebBook entries for 4-ethoxybenzoic acid derivatives to validate shifts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.